ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
Description
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a synthetic compound featuring a benzisothiazolone core (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) linked to a piperidine-4-carboxylate moiety via an acetyl bridge. This structure is part of a broader class of N-substituted saccharin derivatives, which are synthesized for diverse biological applications, including antiviral, anticancer, and antimicrobial activities .
The benzisothiazolone pharmacophore is critical for its bioactivity, as it mimics natural sulfonamide-based inhibitors and interacts with enzymatic targets such as HIV-1 reverse transcriptase or inflammatory mediators . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, yielding moderate-to-excellent purity and scalability .
Properties
IUPAC Name |
ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNLVERVXCHSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Mercaptobenzoic Acid
2-Mercaptobenzoic acid undergoes cyclization in the presence of chlorinating agents (e.g., POCl₃) to form benzo[d]isothiazol-3-one. Oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone (1,1-dioxide).
Reaction Conditions
Bromination at the 5-Position
Electrophilic bromination introduces functionality for further derivatization. Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane (DCM) achieves regioselective substitution:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1 eq) | Acetic acid | 20°C | 4 h | 94% |
| NBS (1.1 eq) | Acetonitrile | -15°C → 20°C | 19.5 h | 84% |
Bromine in acetic acid provides higher yields but requires careful handling due to corrosivity.
Preparation of Ethyl Piperidine-4-Carboxylate
The piperidine fragment is synthesized via esterification of commercially available piperidine-4-carboxylic acid.
Fischer Esterification
Piperidine-4-carboxylic acid reacts with excess ethanol under acidic conditions:
Optimized Parameters
Coupling via Acyl Chloride Intermediate
The acetyl linker bridges the benzoisothiazol and piperidine moieties through nucleophilic acyl substitution.
Synthesis of 2-(1,1-Dioxido-3-Oxobenzo[d]Isothiazol-2(3H)-Yl)Acetyl Chloride
The sulfonated benzoisothiazol-3-one reacts with chloroacetyl chloride in anhydrous DCM:
Procedure
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Dissolve benzo[d]isothiazol-3-one 1,1-dioxide (5.0 g, 25 mmol) in DCM (50 mL).
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Add chloroacetyl chloride (3.2 mL, 30 mmol) dropwise at 0°C.
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Stir at 25°C for 3 h.
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Wash with ice water, dry over Na₂SO₄, and concentrate.
Amide Bond Formation
The acyl chloride couples with ethyl piperidine-4-carboxylate under Schotten-Baumann conditions:
Optimized Protocol
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Solvent : Tetrahydrofuran (THF)
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Base : Triethylamine (2.5 eq)
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Temperature : 0°C → 25°C, 12 h
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Workup : Extract with ethyl acetate, wash with 1M HCl, dry, and purify via silica chromatography.
Alternative Routes and Comparative Analysis
Direct Acylation of Piperidine
Pre-formed ethyl piperidine-4-carboxylate reacts with 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid using coupling agents:
| Coupling Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| DCC/HOBt | DMF | 25 | 68% |
| EDCl/HCl | CH₂Cl₂ | 0 → 25 | 72% |
Carbodiimide-based methods avoid handling acyl chlorides but require stringent moisture control.
One-Pot Sequential Reactions
A telescoped approach combines sulfonation, acylation, and coupling without isolating intermediates:
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Oxidize 2-mercaptobenzoic acid to sulfone with H₂O₂.
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Introduce chloroacetyl chloride in situ.
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Add piperidine ester and triethylamine.
Characterization and Quality Control
Critical analytical data for the final compound:
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz), 2.85–2.95 (m, 2H), 3.45–3.55 (m, 2H), 4.15 (q, 2H, J=7.1 Hz), 7.35–7.60 (m, 4H, aromatic).
Challenges and Optimization Opportunities
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Sulfonation Side Reactions : Over-oxidation can degrade the isothiazole ring; controlled H₂O₂ dosing mitigates this.
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Piperidine Basicity : The amine’s nucleophilicity requires precise stoichiometry to avoid diacylation.
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Solvent Selection : THF improves acyl chloride solubility versus DCM but prolongs reaction times .
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
The compound can undergo oxidation reactions to form higher oxidation state products.
Reagents: Hydrogen peroxide, potassium permanganate.
Reduction
Reduction to simpler compounds or intermediates can be achieved using reducing agents.
Reagents: Sodium borohydride, lithium aluminium hydride.
Substitution
The piperidine ring and ester groups are susceptible to nucleophilic substitution.
Reagents: Various nucleophiles like amines, thiols.
Major Products Formed
Oxidation can lead to sulfoxides or sulfones.
Reduction can yield simpler amines and alcohols.
Substitution reactions can form diverse derivatives useful for further research.
Scientific Research Applications
Biological Activities
Research indicates that ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate exhibits several promising biological activities:
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds related to this structure. For instance, derivatives of benzothiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the inhibition of key enzymes involved in cancer metabolism .
Antimicrobial Activity
Compounds containing benzothiazole rings have demonstrated antimicrobial properties against a range of pathogens. The dioxido group enhances their interaction with microbial targets, potentially leading to increased efficacy .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .
Case Study 1: Anticancer Evaluation
A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis and biological evaluation of piperidine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to standard drugs like doxorubicin .
Case Study 2: Antimicrobial Testing
Another research highlighted the synthesis of benzothiazole derivatives and their antimicrobial testing against various bacterial strains. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents .
Mechanism of Action
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate operates by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors.
Pathways Involved: : May inhibit enzyme activity or block receptor binding, thus altering cellular functions.
Comparison with Similar Compounds
Antiviral Activity
The piperidine and acetyl groups in the target compound may enhance binding to viral enzymes, but the absence of a thiazole ring (as in Compound 2) could reduce potency against HIV-1 .
Substituent Effects on Bioactivity
- Ester Groups : The ethyl ester in the target compound likely improves metabolic stability compared to methyl esters (e.g., discontinued Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate) .
- Heterocyclic Linkers: Compounds with thiazole or piperazine moieties (e.g., Compound 2, ) show divergent activities, suggesting that the piperidine-acetyl linker in the target compound may optimize selectivity for non-viral targets like inflammatory mediators .
Toxicity Profiles
The target compound’s toxicity remains uncharacterized, but analogues like Compounds 1 and 2 demonstrate low cytotoxicity (CC₅₀ ≥100 µM), indicating a favorable therapeutic window for benzisothiazolone derivatives .
Biological Activity
Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate, also referred to by its chemical structure, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have been recognized for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.
The molecular formula of this compound is , with a molecular weight of approximately 313.326 g/mol. The compound features a piperidine ring substituted with an acetyl group and an isothiazole moiety, which contributes to its biological profile.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing the isothiazole scaffold. For instance, derivatives similar to this compound have shown promising activity against various strains of human coronaviruses. A comparative analysis demonstrated that these compounds can inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections .
Antitumor Activity
Compounds with the isothiazole structure have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting cell proliferation. The mechanism often involves the induction of oxidative stress within cancer cells, which disrupts cellular homeostasis and promotes cell death .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been documented in various studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound in laboratory settings?
- Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, Suzuki-Miyaura coupling (commonly used for aryl-aryl bond formation) can employ PdCl₂(dppf) as a catalyst in a dioxane/water solvent system at 80°C under inert nitrogen atmospheres . Purification via column chromatography (ethyl acetate/hexane gradients) is effective for isolating the compound with high yield (>90%) . Reaction progress should be monitored using TLC or HPLC, with adjustments to equivalents of boronic acid (1.5 equiv) and base (K₂CO₃, 3.0 equiv) to minimize side products .
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5) for assessing purity (>98%) .
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity, particularly for the benzoisothiazol-3-one and piperidine moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₈N₂O₆S) .
Q. How can researchers address challenges in purifying this compound post-synthesis?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 1:3) to separate polar byproducts .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on the compound’s solubility profile .
- Counter-Ion Strategies : For hydrochloride salts, adjust pH during extraction to improve crystallinity .
Advanced Research Questions
Q. What strategies are effective for modifying the piperidine or benzoisothiazole moieties to study structure-activity relationships (SAR)?
- Methodological Answer :
- Regioselective Functionalization : Introduce substituents via nucleophilic acyl substitution at the piperidine’s 4-position or electrophilic aromatic substitution on the benzoisothiazole ring .
- Bioisosteric Replacement : Replace the acetyl linker with triazole or amide groups to evaluate pharmacokinetic impacts .
- In Silico Modeling : Use molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors) before synthesizing analogs .
Q. How should researchers investigate discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the ethyl carboxylate group) .
- Solubility Optimization : Adjust formulations using co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance bioavailability .
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro IC₅₀ values with effective doses .
Q. What methodologies are recommended for assessing the compound’s stability under various physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H₂O₂), and photolytic conditions, then quantify degradation products via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
- Long-Term Storage : Store samples at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the ester group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
